Ercanetide

Description

NNZ-2591 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

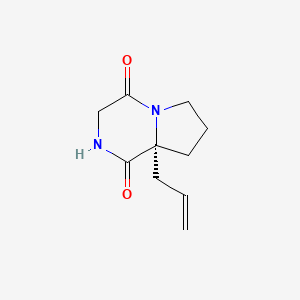

Structure

3D Structure

Properties

Key on ui mechanism of action |

Insulin-like growth factor 1 (IGF-1) is a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies. It is broken down into two separate molecules in the brain, both of which have synthetic analogues in development. [Glypromate], or GPE, comprises the last three peptides of IGF-1 and acts on glial cells, in contrast to its parent compound which tends to act on neurons - a synthetic analogue, [trofinetide], is currently under development by Neuren Pharmaceuticals for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome. Glypromate is further cleaved into cyclic glycine-proline (cGP), which serves a number of diverse roles including the regulation of IGF-1 bioavailability, and of which NNZ-2591 is a synthetic analogue. While the specific actions of NNZ-2591 will likely become clearer following clinical trials, IGF-1 and its derivatives are known to facilitate brain development and normal functioning by regulating responses to disease, stress, injury through a number of signaling pathways. For this reason, any therapeutic benefit observed with NNZ-2591 is likely to be the result of many diverse effects rather than action on a specific target. |

|---|---|

CAS No. |

847952-38-9 |

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1 |

InChI Key |

WVKCGUOWPZAROG-JTQLQIEISA-N |

Isomeric SMILES |

C=CC[C@@]12CCCN1C(=O)CNC2=O |

Canonical SMILES |

C=CCC12CCCN1C(=O)CNC2=O |

Other CAS No. |

847952-38-9 |

Synonyms |

cyclo-L-glycyl-L-2-allylproline NNZ-2591 |

Origin of Product |

United States |

Foundational & Exploratory

Ercanetide's Neuronal Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ercanetide (developmental code name NNZ-2591) is a synthetic analog of the endogenous neuropeptide cyclic glycine-proline (cGP). Contrary to initial hypotheses targeting direct ion channel modulation for neuroprotection, the core mechanism of this compound revolves around the modulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. In conditions of neurological impairment, where IGF-1 signaling is often dysregulated, this compound acts to restore homeostasis. It competitively binds to IGF-binding proteins (IGFBPs), thereby increasing the bioavailability of free IGF-1. This normalization of IGF-1 signaling initiates a cascade of downstream effects, including the attenuation of neuroinflammation, restoration of microglial function, and improvement of synaptic structure and function. This guide provides a detailed overview of this mechanism, supported by preclinical data, relevant experimental protocols, and visualizations of the key pathways.

Core Mechanism: Modulation of IGF-1 Bioavailability

This compound is a synthetic analog of cyclic glycine-proline (cGP), a naturally occurring metabolite of IGF-1 in the brain.[1][2] The primary mechanism of action of this compound is to regulate the availability of IGF-1 to its receptor on neurons and glial cells.[3][4]

In the central nervous system, the biological activity of IGF-1 is tightly regulated by a family of IGF-binding proteins (IGFBPs), with IGFBP-3 being a major carrier.[1][5] These binding proteins sequester IGF-1, preventing it from binding to the IGF-1 receptor (IGF-1R) and initiating downstream signaling.[1][6]

This compound, sharing a structural resemblance to the N-terminal tripeptide of IGF-1 from which cGP is derived, competes with IGF-1 for binding to IGFBP-3.[1][7] By displacing IGF-1 from this inhibitory complex, this compound effectively increases the concentration of free, bioavailable IGF-1 that can activate the IGF-1R.[4][6] This modulatory effect is state-dependent, primarily acting to normalize IGF-1 signaling in pathological conditions where it is dysregulated, without adversely affecting healthy cells.[4]

Downstream Neuronal Effects

The this compound-mediated increase in IGF-1R activation triggers critical intracellular signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, leading to a range of neuroprotective and restorative effects.

Attenuation of Neuroinflammation and Microglial Modulation

Chronic neuroinflammation is a common feature of many neurodevelopmental disorders.[7] Activated microglia, the resident immune cells of the brain, can release pro-inflammatory cytokines that contribute to neuronal damage.[4][8] Preclinical studies have shown that this compound treatment leads to a reduction in pro-inflammatory signaling molecules.[3] By restoring normal IGF-1 levels, this compound helps to modulate microglial activity, shifting them from a pro-inflammatory state to a more homeostatic, neuroprotective phenotype. This contributes to a reduction in overall neuroinflammation and protects neurons from inflammatory-mediated damage.[4]

Improvement of Synaptic Structure and Function

Synaptic dysfunction is a hallmark of the neurological conditions that this compound is designed to treat.[3] This can manifest as abnormalities in the number, morphology, and function of dendritic spines, which are crucial for synaptic transmission and plasticity. Preclinical data from a mouse model of Phelan-McDermid syndrome demonstrated that treatment with NNZ-2591 normalized the abnormal length of dendritic spines.[9] Furthermore, the treatment also normalized the levels of excess activated ERK (pERK), a key component of the MAPK signaling pathway that is critical for synaptic plasticity.[9] By promoting the health and structural integrity of synapses, this compound is thought to improve communication between neurons.[1][4]

Neuroprotection and Restoration of Neuronal Homeostasis

The culmination of reduced neuroinflammation and improved synaptic function is enhanced neuroprotection and the restoration of overall neuronal homeostasis. By modulating the IGF-1 pathway, this compound supports neuronal survival, growth, and connectivity.[1][4] Its state-dependent action ensures that these effects are targeted to impaired neurons, thereby restoring balance to dysfunctional neural circuits without affecting normal cellular processes.[4]

Quantitative Data Summary

While specific binding affinities (Ki, Kd) of this compound to IGFBPs are not publicly available, preclinical and clinical studies provide quantitative data on its in vivo effects. The following tables summarize key findings. It should be noted that the in vitro binding data is representative, illustrating the principle of competitive binding, as exact figures for this compound are proprietary.

Table 1: Representative In Vitro Binding Characteristics (Hypothetical)

| Parameter | Analyte | Value | Assay Type |

|---|---|---|---|

| Binding Affinity (Ki) | This compound vs. IGFBP-3 | Not Publicly Available | Competitive Radioligand Binding Assay |

| cGP vs. IGFBP-3 | Comparable to IGF-1 | Competitive Binding Assay[1][7] |

| Effect on IGF-1 Bioavailability | this compound | Dose-dependent increase | In vitro peptide-peptide interaction assay[1] |

Table 2: Preclinical Efficacy in Mouse Models

| Indication Model | Treatment | Key Biomarker/Phenotype Change | Reference |

|---|---|---|---|

| Phelan-McDermid (shank3 KO) | NNZ-2591 (6 weeks) | Normalization of depressed IGF-1 levels | [9] |

| Normalization of excess pERK levels | [9] | ||

| Normalization of abnormal dendrite spine length | [9] | ||

| 83% reduction in seizure susceptibility | [9] | ||

| Angelman (ube3a KO) | NNZ-2591 (6 weeks) | Normalization of deficits in anxiety, sociability, motor performance, and cognition | [1] |

| | | Elimination of seizures |[1] |

Table 3: Clinical Trial Dosing and Outcomes

| Study Phase | Indication | Dose | Key Efficacy Outcome | Reference |

|---|---|---|---|---|

| Phase 2 | Phelan-McDermid Syndrome | Up to 12 mg/kg twice daily | Statistically significant improvement in Clinician and Caregiver Global Impression scores (p<0.001) | [10][11] |

| Phase 2 | Pitt Hopkins Syndrome | Up to 12 mg/kg twice daily | Statistically significant improvement across all 4 PTHS-specific efficacy measures | [12] |

| Phase 1 | Healthy Adults | Single and multiple doses | Good safety and tolerability profile; predictable pharmacokinetics |[3] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. These are based on standard methodologies and have been adapted to reflect their application to this compound.

Competitive Binding Assay for IGF-1 and IGFBP-3

This assay quantifies the ability of this compound to compete with IGF-1 for binding to IGFBP-3.

Objective: To determine the binding affinity (Ki) of this compound for IGFBP-3.

Materials:

-

Recombinant human IGFBP-3

-

Recombinant human IGF-1

-

Radiolabeled IGF-1 (e.g., ¹²⁵I-IGF-1)

-

This compound (NNZ-2591)

-

Assay Buffer (e.g., Tris-HCl with BSA)

-

Filtration apparatus

Protocol:

-

Preparation of Reagents: Prepare a series of dilutions of unlabeled this compound and unlabeled IGF-1 (for standard curve).

-

Binding Reaction: In a microplate, combine a fixed concentration of IGFBP-3, a fixed concentration of ¹²⁵I-IGF-1, and varying concentrations of either unlabeled IGF-1 or this compound.

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a membrane that retains the IGFBP-3/ligand complexes. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of bound ¹²⁵I-IGF-1 as a function of the log concentration of the competitor (unlabeled IGF-1 or this compound). Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. The Ki for this compound can then be calculated using the Cheng-Prusoff equation.

Western Blot for Phosphorylated ERK (pERK) in Neurons

This protocol is used to quantify the effect of this compound on the activation of the MAPK/ERK signaling pathway in neuronal cells.

Objective: To measure the change in the ratio of phosphorylated ERK (pERK) to total ERK in neurons following treatment with this compound in the presence of a pathological stimulus.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

-

This compound (NNZ-2591)

-

Pathological stimulus (e.g., glutamate, Aβ oligomers)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-pERK1/2, rabbit anti-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture neurons to an appropriate confluency. Treat cells with this compound for a predetermined time, followed by the addition of a pathological stimulus to mimic disease conditions. Include appropriate controls (vehicle, stimulus only).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Use densitometry software to quantify the band intensities for pERK and total ERK. Calculate the pERK/total ERK ratio for each sample and normalize to the control condition.

Microglial Activation and Cytokine Release Assay

This assay measures the effect of this compound on the inflammatory response of microglia.

Objective: To quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia treated with this compound.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

This compound (NNZ-2591)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Cell culture medium

-

ELISA or multiplex immunoassay kit for desired cytokines (e.g., TNF-α, IL-1β)

Protocol:

-

Cell Plating: Plate microglia in a multi-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulation: Add LPS to the wells (except for the unstimulated control) to induce an inflammatory response.

-

Incubation: Incubate the cells for a period sufficient to allow cytokine production and release (e.g., 24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and other relevant cytokines in the supernatant using a commercial ELISA or multiplex immunoassay kit, following the manufacturer's instructions.[14]

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the cytokine concentration in each sample. Normalize the results to the LPS-only control to determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Conclusion

The mechanism of action of this compound in neurons is not one of direct channel modulation but rather a sophisticated, state-dependent regulation of the IGF-1 signaling axis. By increasing the bioavailability of IGF-1, this compound leverages one of the brain's endogenous neurotrophic systems to counteract the pathological processes of neuroinflammation and synaptic dysfunction. This indirect, modulatory approach may offer a favorable therapeutic window and a multi-faceted efficacy profile for treating complex neurodevelopmental disorders. Further elucidation of the precise binding kinetics and the full spectrum of downstream gene expression changes will continue to refine our understanding of this promising therapeutic agent.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. bioshares.com.au [bioshares.com.au]

- 3. neurenpharma.com [neurenpharma.com]

- 4. Investor presentation, 27 May 2024 - Neuren Pharmaceuticals Limited (ASX:NEU) - Listcorp. [listcorp.com]

- 5. Investor presentation 25 Feb 2022 - Neuren Pharmaceuticals Limited (ASX:NEU) - Listcorp. [listcorp.com]

- 6. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Neuren Pharmaceuticals reports data from trial of NNZ-2591 [clinicaltrialsarena.com]

- 12. Western Blotting for Neuronal Proteins [protocols.io]

- 13. criver.com [criver.com]

- 14. Microglial activation: measurement of cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NNZ-2591 and its Interaction with the IGF-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNZ-2591, a synthetic analog of the naturally occurring brain peptide cyclic glycine-proline (cGP), is an investigational drug under development for the treatment of several neurodevelopmental disorders, including Phelan-McDermid syndrome (PMS), Angelman syndrome (AS), Pitt Hopkins syndrome (PTHS), and Prader-Willi syndrome (PWS).[1][2][3][4] Its mechanism of action is centered on the modulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, a critical pathway for brain development, synaptic function, and neuronal health.[2][5] This technical guide provides a comprehensive overview of NNZ-2591, its core mechanism involving the IGF-1 signaling pathway, a summary of key preclinical and clinical data, and detailed experimental methodologies.

Core Mechanism of Action: Modulation of IGF-1 Bioavailability

NNZ-2591 is a synthetic analog of cyclic glycine-proline (cGP), a metabolite of IGF-1.[1][6] It is designed to be more stable, orally bioavailable, and readily crosses the blood-brain barrier.[7] The primary mechanism of NNZ-2591 is the regulation of IGF-1 bioavailability through its interaction with IGF-binding protein-3 (IGFBP-3).[5][7]

IGFBP-3 is the main carrier of IGF-1 in circulation, binding to it with high affinity and thereby controlling its availability to bind to the IGF-1 receptor (IGF-1R).[8] NNZ-2591 competitively binds to IGFBP-3, displacing IGF-1 and increasing the levels of free, bioavailable IGF-1.[5][7] This increased availability of IGF-1 allows for enhanced activation of the IGF-1R on neurons and glial cells.[7][9]

Activation of the IGF-1R initiates downstream intracellular signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway and the Ras-Mitogen-Activated Protein Kinase (MAPK)-ERK pathway.[4][7] These pathways are crucial for regulating the formation of new synapses, promoting cell survival, and modulating inflammation.[5][7] Notably, the effects of NNZ-2591 are described as "state-dependent," meaning it appears to correct impairments in cellular function without impacting normally functioning cells.[7][10]

Signaling Pathway Diagram

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurenpharma.com [neurenpharma.com]

- 5. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurenpharma.com [neurenpharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 9. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 10. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

Ercanetide's Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercanetide (NNZ-2591), a synthetic analog of the insulin-like growth factor-1 (IGF-1) metabolite cyclic glycine-proline (cGP), is an investigational drug showing promise in the treatment of neurodevelopmental disorders. Its mechanism of action is centered on the modulation of IGF-1 signaling, a pathway critical for neuronal development, synaptic plasticity, and overall brain health. This technical guide provides an in-depth analysis of the effects of this compound on synaptic plasticity, detailing its molecular mechanism, summarizing key preclinical and clinical findings, providing detailed experimental protocols for relevant assays, and visualizing the involved signaling pathways.

Introduction: The Role of this compound in Modulating Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. Dysregulation of synaptic plasticity is a hallmark of many neurodevelopmental and neurodegenerative disorders. This compound emerges as a potential therapeutic by targeting the intricate IGF-1 signaling pathway.

This compound is a synthetic analog of cyclic glycine-proline (cGP), a naturally occurring metabolite of IGF-1.[1] It has been chemically modified to enhance its stability, oral bioavailability, and half-life.[1] Preclinical studies in mouse models of Angelman syndrome, Phelan-McDermid syndrome, and Fragile X syndrome have demonstrated that this compound can normalize behavioral deficits, improve motor function, and restore cognitive performance.[2][3][4] At the cellular level, these improvements are associated with the restoration of normal synaptic connectivity and signaling.[3]

Mechanism of Action: this compound and the IGF-1 Signaling Pathway

The primary mechanism of action of this compound involves the modulation of IGF-1 bioavailability. IGF-1 in the circulation is predominantly bound to IGF-binding proteins (IGFBPs), with IGFBP-3 being the most abundant. This binding limits the amount of free, biologically active IGF-1 that can bind to its receptor (IGF-1R). This compound, being a cGP analog, is thought to compete with IGF-1 for binding to IGFBP-3, thereby increasing the concentration of free IGF-1 available to activate the IGF-1R.[5]

Activation of the IGF-1R triggers two major downstream signaling cascades crucial for synaptic plasticity:

-

The PI3K/Akt/mTOR Pathway: This pathway is essential for cell growth, survival, and protein synthesis. In the context of synaptic plasticity, it promotes the synthesis of synaptic proteins, enhances dendritic spine maturation, and supports long-term potentiation (LTP).

-

The Ras/Raf/MEK/ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a key regulator of gene expression and is critically involved in synaptic plasticity and memory formation. Activated ERK (pERK) translocates to the nucleus to regulate the transcription of genes necessary for long-lasting synaptic changes.

Preclinical studies have shown that this compound normalizes the depressed levels of IGF-1 and reduces the excess of activated ERK (pERK) observed in mouse models of neurodevelopmental disorders.[4]

Data Presentation: Summary of this compound's Effects on Synaptic Plasticity

The following tables summarize the reported effects of this compound on various markers of synaptic plasticity from preclinical and clinical studies. While specific quantitative data from preclinical studies are limited in publicly available resources, the qualitative and statistical significance of the findings are presented.

Table 1: Effects of this compound on Dendritic Spine Morphology and Synaptic Protein Expression

| Parameter | Animal Model | Observation | Quantitative Data | Citation(s) |

| Dendritic Spine Density | Fragile X Syndrome (fmr1 knockout mouse) | Reduction of excess dendritic spines | Statistically significant (p<0.005), dose-dependent effect | [2] |

| Dendritic Spine Morphology | Angelman Syndrome (Ube3a maternal deleted mouse) | Amelioration of abnormal dendritic spine morphology | Qualitative improvement | [3] |

| Dendritic Spine Length | Phelan-McDermid Syndrome (shank3 knockout mouse) | Normalization of abnormal dendritic spine length | Qualitative normalization | [4] |

| Synaptophysin Density | Scopolamine-induced amnesia (rat) | Counteracted the scopolamine-induced increase in hippocampal synaptophysin density | Qualitative counteraction | [6] |

Table 2: Effects of this compound on Signaling Pathways and Electrophysiology

| Parameter | Animal Model/System | Observation | Quantitative Data | Citation(s) |

| ERK Phosphorylation (pERK) | Fragile X Syndrome (fmr1 knockout mouse) | Significant reduction of excessive ERK phosphorylation | Statistically significant (p<0.05) | [2] |

| Akt Phosphorylation (pAkt) | Fragile X Syndrome (fmr1 knockout mouse) | Significant reduction of excessive Akt phosphorylation | Statistically significant (p<0.05) | [2] |

| IGF-1 Levels | Phelan-McDermid Syndrome (shank3 knockout mouse) | Normalization of depressed IGF-1 levels | Qualitative normalization | [4] |

| Long-Term Potentiation (LTP) | Angelman Syndrome (Ube3a maternal deleted mouse) | Deficit in LTP is a known phenotype; this compound's direct effect on LTP is inferred from behavioral rescue. | Indirect evidence | [7] |

Table 3: Summary of Relevant Phase 2 Clinical Trial Outcomes for NNZ-2591 (this compound)

| Indication | Key Efficacy Measures (Clinician & Caregiver Reported) | Outcome | p-value | Citation(s) |

| Phelan-McDermid Syndrome | Clinical Global Impression of Improvement (CGI-I) & Caregiver Overall Impression of Change (CIC) | Statistically significant improvement | p<0.05 for 10 out of 14 endpoints | [8] |

| Pitt Hopkins Syndrome | CGI-I & CIC | Statistically significant improvement | - | [9] |

| Angelman Syndrome | CGI-I & CIC | Statistically significant improvement | CGI-I: p=0.0010, CIC: p=0.0273 | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on synaptic plasticity.

Golgi-Cox Staining for Dendritic Spine Analysis

Objective: To visualize and quantify dendritic spine density and morphology in neuronal tissue.

Protocol:

-

Tissue Preparation:

-

Anesthetize the mouse and perfuse transcardially with saline followed by a solution of 4% paraformaldehyde.

-

Dissect the brain and post-fix overnight in the same fixative at 4°C.

-

Immerse the brain in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark for 14 days.

-

Transfer the brain to a 30% sucrose (B13894) solution for cryoprotection until it sinks.

-

-

Sectioning:

-

Cut 100-200 µm thick coronal sections using a vibratome or cryostat.

-

Mount the sections on gelatin-coated glass slides.

-

-

Staining and Visualization:

-

Develop the stain by immersing the slides in ammonium (B1175870) hydroxide.

-

Dehydrate the sections through a graded series of ethanol (B145695) solutions (50%, 75%, 95%, 100%).

-

Clear the sections in xylene.

-

Coverslip with a mounting medium.

-

-

Image Acquisition and Analysis:

-

Image dendrites of pyramidal neurons in the region of interest (e.g., hippocampus or cortex) using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion).

-

Acquire z-stack images to capture the full dendritic segment.

-

Use image analysis software (e.g., ImageJ with NeuronJ plugin) to trace dendritic segments and manually or semi-automatically count and classify spines (e.g., thin, stubby, mushroom).

-

Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

-

Western Blot for pERK/ERK Quantification

Objective: To quantify the levels of phosphorylated ERK (pERK) relative to total ERK in brain tissue homogenates.

Protocol:

-

Protein Extraction:

-

Dissect the brain region of interest (e.g., hippocampus) on ice.

-

Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for pERK (e.g., rabbit anti-p-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a primary antibody for total ERK as a loading control.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the pERK/total ERK ratio for each sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IGF-1 Measurement

Objective: To quantify the concentration of IGF-1 in brain tissue homogenates or plasma.

Protocol:

-

Sample Preparation:

-

Homogenize brain tissue in a suitable lysis buffer and determine the protein concentration.

-

For plasma samples, collect blood in EDTA-containing tubes and centrifuge to separate the plasma.

-

-

ELISA Procedure (using a commercial kit):

-

Add standards and samples to the wells of a microplate pre-coated with an anti-IGF-1 antibody.

-

Incubate for the recommended time and temperature to allow IGF-1 to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated anti-IGF-1 antibody and incubate.

-

Wash the wells and add streptavidin-HRP conjugate.

-

Incubate and wash the wells again.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of IGF-1 in the samples by interpolating their absorbance values on the standard curve.

-

In Vitro Long-Term Potentiation (LTP) Recording

Objective: To measure synaptic plasticity in hippocampal slices by assessing the long-lasting enhancement of synaptic transmission following high-frequency stimulation.

Protocol:

-

Hippocampal Slice Preparation:

-

Rapidly decapitate a mouse and dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to an interface or submerged chamber and allow them to recover for at least 1 hour in aCSF at room temperature.

-

-

Electrophysiological Recording:

-

Place a slice in the recording chamber, continuously perfused with oxygenated aCSF.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20 minutes.

-

-

LTP Induction:

-

Induce LTP by applying a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

-

Post-Induction Recording and Analysis:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.

-

Measure the slope of the fEPSP as an indicator of synaptic strength.

-

Normalize the fEPSP slope to the pre-HFS baseline and plot the data over time.

-

Quantify the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow.

Caption: this compound's mechanism of action on the IGF-1 signaling pathway.

Caption: Experimental workflow for dendritic spine analysis.

Conclusion

This compound represents a promising therapeutic strategy for neurodevelopmental disorders by targeting the fundamental mechanisms of synaptic plasticity. Its ability to modulate the IGF-1 signaling pathway leads to the normalization of dendritic spine morphology, the regulation of key signaling molecules like ERK and Akt, and ultimately, the improvement of synaptic function. The preclinical and emerging clinical data provide a strong rationale for its continued development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and clinicians interested in the neurobiological effects of this compound and its potential to restore synaptic health. Further research, particularly studies providing more detailed quantitative data on synaptic plasticity markers, will be crucial to fully elucidate the therapeutic potential of this novel compound.

References

- 1. pmsf.org [pmsf.org]

- 2. neurenpharma.com [neurenpharma.com]

- 3. cureangelman.org.uk [cureangelman.org.uk]

- 4. neurenpharma.com [neurenpharma.com]

- 5. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NNZ-2591, a novel diketopiperazine, prevented scopolamine-induced acute memory impairment in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterizing spine issues: If offers novel therapeutics to Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cureangelman.org [cureangelman.org]

- 11. A PSD-95 peptidomimetic mitigates neurological deficits in a mouse model of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Ercanetide: A Novel Modulator of Neuroinflammation Through IGF-1 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ercanetide (NNZ-2591), a synthetic analog of the naturally occurring cyclic dipeptide, cyclic glycine-proline (cGP), is an investigational drug with demonstrated neuroprotective properties. This technical guide explores the pivotal role of this compound in mitigating neuroinflammation, a critical pathological component in a range of neurological disorders. This compound's primary mechanism of action involves the modulation of Insulin-like Growth Factor-1 (IGF-1) bioavailability in the brain. By competing with IGF-1 for binding to IGF-binding protein-3 (IGFBP-3), this compound increases the concentration of free, biologically active IGF-1. This elevation in functional IGF-1 levels triggers a cascade of downstream signaling events that collectively suppress key markers of neuroinflammation, including the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines. Preclinical evidence robustly supports this compound's potential as a therapeutic agent to quell the detrimental inflammatory processes that drive the progression of various neuropathologies.

Introduction to this compound and its Core Mechanism

This compound is a small molecule that readily crosses the blood-brain barrier, a crucial attribute for a centrally-acting therapeutic. Its structural similarity to cGP, a metabolite of IGF-1, allows it to interact with the IGF-1 signaling pathway. In the central nervous system (CNS), the biological activity of IGF-1 is tightly regulated by a family of IGF-binding proteins (IGFBPs), with IGFBP-3 being a primary regulator. Under pathological conditions, elevated levels of IGFBP-3 can sequester IGF-1, limiting its neuroprotective and anti-inflammatory functions. This compound competitively binds to IGFBP-3, thereby displacing IGF-1 and increasing its availability to bind to its receptor (IGF-1R) on neurons, microglia, and astrocytes.[1][2]

The subsequent activation of the IGF-1R initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to promoting cell survival, synaptic plasticity, and, critically, the modulation of inflammatory responses within the brain.[3]

The Role of this compound in Modulating Neuroinflammatory Cells

Neuroinflammation is characterized by the activation of resident immune cells of the CNS, primarily microglia and astrocytes. While acute activation of these cells is a protective response, chronic activation contributes to neuronal damage and disease progression. This compound has been shown to modulate the activity of both microglia and astrocytes, shifting them from a pro-inflammatory to a more neuroprotective phenotype.

Attenuation of Microglial Activation

In a preclinical model of hypoxic-ischemic brain injury in adult rats, treatment with this compound (NNZ-2591) was observed to reduce microglial activation.[4] While the specific quantitative data from this study is not detailed in the available literature, the findings point to a significant dampening of the microglial response to injury. The related compound, NNZ-2566, in a rat model of penetrating ballistic-like brain injury, was found to significantly reduce the number of activated microglia in the peri-lesion regions.[5] This suggests that by modulating IGF-1 signaling, this compound can suppress the morphological and functional changes associated with detrimental microglial activation.

Modulation of Astrocytic Reactivity

The same hypoxic-ischemic brain injury study also reported that this compound treatment enhanced astrocytic reactivity.[4] This may seem counterintuitive, as reactive astrogliosis is often associated with neuroinflammation. However, reactive astrocytes can have both beneficial and detrimental roles. The "enhancement" of astrocytic reactivity by this compound may reflect a shift towards a neuroprotective phenotype, which can aid in tissue repair and neuronal support.

Suppression of Pro-inflammatory Cytokines

A key aspect of neuroinflammation is the overproduction of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). These signaling molecules perpetuate the inflammatory cascade and can be directly toxic to neurons. Preclinical studies with a close analog of this compound, NNZ-2566, have provided quantitative evidence of its ability to suppress these critical inflammatory mediators.

In a rat model of penetrating ballistic-like brain injury, intravenous administration of NNZ-2566 led to a significant reduction in the protein levels of several pro-inflammatory cytokines in the injured brain tissue.[1][6]

Table 1: Effect of NNZ-2566 on Pro-inflammatory Cytokine Levels in a Rat Model of Penetrating Ballistic-like Brain Injury

| Cytokine | Treatment Group | Concentration (pg/mL) | Percent Reduction vs. Vehicle | Statistical Significance |

| IL-1β | Vehicle | Data not specified | - | - |

| NNZ-2566 | Data not specified | Significant Reduction | p < 0.05 | |

| TNF-α | Vehicle | Data not specified | - | - |

| NNZ-2566 | Data not specified | Significant Reduction | p < 0.05 | |

| IFN-γ | Vehicle | Data not specified | - | - |

| NNZ-2566 | Data not specified | Significant Reduction | p < 0.05 | |

| IL-6 | Vehicle | Data not specified | - | - |

| NNZ-2566 | No significant effect | - | Not significant |

Data adapted from Wei et al., J Neuroinflammation, 2009. The study reported significant reductions but did not provide the absolute concentration values in the abstract.[1][6]

Signaling Pathways and Experimental Workflows

The anti-neuroinflammatory effects of this compound are mediated through the modulation of the IGF-1 signaling pathway. The following diagrams illustrate the proposed signaling cascade and a general workflow for preclinical evaluation of this compound's impact on neuroinflammation.

References

- 1. NNZ-2566 treatment inhibits neuroinflammation and pro-inflammatory cytokine expression induced by experimental penetrating ballistic-like brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Regulation of Microglial Activation in Response to Different Degree of Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Molecular Insights into Classical and Alternative Activation States of Microglia as Revealed by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocare.net [biocare.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Cytokine Elisa [bdbiosciences.com]

Ercanetide's Modulation of Microglial Activation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Ercanetide (also known as ARA290), a non-erythropoietic peptide derived from erythropoietin, and its significant role in the modulation of microglial activation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroinflammation and neurodegenerative diseases.

Introduction: The Role of Microglial Activation in Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), are pivotal in maintaining neuronal homeostasis and responding to injury and disease.[1] However, their persistent activation can lead to a chronic neuroinflammatory state, a key pathological feature in a range of neurodegenerative disorders. Activated microglia can adopt different functional phenotypes, broadly categorized as the pro-inflammatory (M1) and the anti-inflammatory/pro-resolving (M2) states. A shift in the balance towards the M1 phenotype contributes to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species.[2] Therapeutic strategies aimed at modulating microglial activation, specifically promoting a shift towards the M2 phenotype, represent a promising avenue for the treatment of neurodegenerative diseases.

This compound: Mechanism of Action

This compound exerts its effects by selectively binding to the Innate Repair Receptor (IRR).[3] The IRR is a heteromeric receptor composed of the erythropoietin receptor (EPOR) and the β-common receptor (βcR or CD131).[3] This receptor complex is typically upregulated in tissues in response to injury or inflammation. Upon binding of this compound, the IRR initiates a signaling cascade that promotes tissue protection and repair, and importantly, modulates the inflammatory response.[3]

Signaling Pathways in Microglial Modulation

While the complete downstream signaling cascade of the IRR in microglia is an area of active research, evidence suggests the involvement of key inflammatory pathways. The activation of the IRR by this compound is proposed to counteract pro-inflammatory signaling cascades. In the context of neuroinflammation, pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) are central to the production of pro-inflammatory mediators in microglia.[4][5] this compound's activation of the IRR is believed to interfere with these pathways, leading to a reduction in the expression of pro-inflammatory cytokines and a promotion of an anti-inflammatory microglial phenotype. Further research is required to fully elucidate the specific molecular interactions and downstream effectors of IRR signaling in microglia.

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound in modulating microglial activation.

Preclinical Evidence: Modulation of Microglial Activation and Neuropathic Pain

A significant body of preclinical evidence supports the role of this compound in suppressing microglial activation and alleviating neuropathic pain. The spared nerve injury (SNI) model in rats is a widely used and robust model for studying chronic neuropathic pain.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in the SNI model.

Table 1: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model

| Treatment Group | Dose (µg/kg) | Paw Withdrawal Threshold (g) at Week 20 (vs. Vehicle) | p-value |

| Vehicle | 0 | Baseline | - |

| This compound | 30 | Significantly Increased | p = 0.049[6] |

| This compound | 60 | Significantly Increased | p < 0.001[6] |

Table 2: Effect of this compound on Cold Allodynia in the Spared Nerve Injury (SNI) Model

| Treatment Group | Dose (µg/kg) | Reduction in Cold Allodynia Score at Week 20 (vs. Vehicle) | p-value |

| Vehicle | 0 | Baseline | - |

| This compound | 3, 10, 30, 60 | Significant | p < 0.0001[7] |

Table 3: Effect of this compound on Spinal Microglial Activation (Iba-1 Immunoreactivity) in the SNI Model

| Treatment Group | Dose (µg/kg) | Iba-1 Immunoreactivity at Week 2 (vs. Vehicle) |

| Vehicle | 0 | Significant microgliosis |

| This compound | 10 | No significant increase in microgliosis |

| This compound | 30 | No significant increase in microgliosis[6] |

These studies demonstrate a dose-dependent effect of this compound in reducing both mechanical and cold allodynia, which is correlated with a suppression of the spinal microglial response.[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Spared Nerve Injury (SNI) Surgical Model in Rats

The SNI model induces robust and long-lasting neuropathic pain behaviors.[9]

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a small skin incision on the lateral surface of the thigh to expose the biceps femoris muscle.

-

Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture.

-

Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

-

Take care to leave the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation and transection.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus.[10]

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

-

Apply calibrated von Frey filaments of increasing bending force to the mid-plantar surface of the hind paw.

-

A positive response is defined as a brisk withdrawal or flinching of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

Immunohistochemistry for Microglial Activation (Iba-1 Staining) in Spinal Cord Tissue

Immunohistochemistry is used to visualize and quantify microglial activation in the spinal cord.[8][11]

Procedure:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the lumbar spinal cord and post-fix in 4% PFA, followed by cryoprotection in sucrose (B13894) solution.

-

Cut transverse sections of the spinal cord (e.g., 30 µm) using a cryostat.

-

Blocking: Incubate the sections in a blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.[8]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1, 1:1000 dilution) overnight at 4°C.[8]

-

Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.[6]

-

Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image Analysis: Capture images using a fluorescence microscope and quantify the intensity or area of Iba-1 immunoreactivity using image analysis software.

Quantitative Real-Time PCR (qPCR) for Inflammatory Mediators

qPCR is used to measure the gene expression of pro- and anti-inflammatory markers in spinal cord tissue.[12]

Procedure:

-

Isolate total RNA from the lumbar spinal cord tissue using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan-based assays with specific primers for target genes (e.g., TNF-α, IL-1β, IL-10) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Example qPCR cycling conditions: Initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]

-

Calculate the relative gene expression using the ΔΔCt method.

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation of this compound.

Clinical Evidence

A double-blind, randomized, placebo-controlled study (NCT02039687) was conducted to assess the effects of this compound in subjects with sarcoidosis and neuropathic symptoms. While the primary outcomes focused on corneal nerve fiber density and neuropathic pain, the study also provides a basis for future investigations into the anti-inflammatory effects of this compound in human populations. Published results detailing specific inflammatory biomarker changes from this trial are not yet widely available and represent an area for future dissemination.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for conditions characterized by neuroinflammation and microglial activation. Its unique mechanism of action, targeting the Innate Repair Receptor, offers a novel approach to reprogramming the inflammatory environment of the CNS. The preclinical data strongly support its efficacy in reducing neuropathic pain and suppressing microglial activation.

Future research should focus on further elucidating the downstream signaling pathways of the IRR in microglia to identify more specific therapeutic targets. Additionally, there is a critical need for quantitative studies on the effects of this compound on the full spectrum of M1 and M2 microglial markers. Finally, the results of clinical trials, particularly those including analyses of inflammatory biomarkers, will be crucial in translating the promising preclinical findings into effective therapies for patients with neurodegenerative diseases.

References

- 1. Frontiers | Common cytokine receptor gamma chain family cytokines activate MAPK, PI3K, and JAK/STAT pathways in microglia to influence Alzheimer’s Disease [frontiersin.org]

- 2. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]

- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 6. sysy-histosure.com [sysy-histosure.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 11. Knockdown of TNF-α alleviates acute lung injury in rats with intestinal ischemia and reperfusion injury by upregulating IL-10 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The C3G/Rap1 Signaling Axis: A Pivotal Regulator of Dendritic Spine Architecture and Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dendritic spines, the primary sites of excitatory synapses in the mammalian brain, are structurally dynamic entities whose morphology is intricately linked to synaptic strength and plasticity. Alterations in spine density and shape are hallmarks of numerous neurological and psychiatric disorders, making the signaling pathways that govern their architecture a critical area of investigation for therapeutic development. This technical guide provides an in-depth examination of the C3G/Rap1 signaling pathway, a key intracellular cascade that bimodally regulates dendritic spine morphology. We will dissect the molecular mechanisms of C3G-mediated Rap1 activation, explore the downstream effectors that execute changes in the actin cytoskeleton of spines, present quantitative data from seminal studies, and detail the experimental protocols necessary to investigate this pathway.

Introduction to Dendritic Spine Plasticity

Dendritic spines are microscopic, actin-rich protrusions from neuronal dendrites that receive the majority of excitatory inputs in the central nervous system. Their morphology is highly plastic and is broadly categorized into several types, including thin, mushroom, and stubby spines, each with distinct functional properties. Thin spines are considered more transient and are often associated with learning and the formation of new synaptic contacts, while larger, mushroom-shaped spines form stronger, more stable synapses and are thought to be substrates for long-term memory storage. The dynamic remodeling of these structures is fundamental to synaptic plasticity, the cellular basis of learning and memory.[1][2] Dysregulation of spine morphology and density is a common pathological feature in conditions such as Alzheimer's disease and autism spectrum disorders, highlighting the importance of understanding the molecular machinery that governs their formation and maintenance.

The C3G/Rap1 Signaling Pathway

The C3G/Rap1 signaling pathway is a crucial regulator of various cellular processes, including cell adhesion, differentiation, and, notably, neuronal development and plasticity.[3][4][5]

-

C3G (Crk SH3-domain-binding Guanine (B1146940) nucleotide-releasing factor 1): Also known as RAPGEF1, C3G is a guanine nucleotide exchange factor (GEF).[3][6] Its primary role is to activate members of the Ras family of small GTPases, most notably Rap1.[4] C3G itself is activated by a variety of upstream signals, including growth factors and cell adhesion molecules, often through its interaction with adaptor proteins like Crk.[3][7]

-

Rap1: A small GTPase that functions as a molecular switch. In its inactive state, it is bound to GDP. Upon stimulation, C3G facilitates the exchange of GDP for GTP, leading to the activation of Rap1.[3][8] Activated, GTP-bound Rap1 can then interact with a range of downstream effectors to elicit cellular responses.[1][2][5]

The activation of this pathway in neurons, particularly in response to synaptic activity, initiates a cascade of events that directly impacts the cytoskeletal organization of dendritic spines.

Signaling Pathway: Upstream Activation of C3G and Rap1

Caption: Upstream activation of the C3G/Rap1 signaling cascade.

Bimodal Regulation of Dendritic Spine Morphology by Rap1

A fascinating aspect of Rap1 signaling is its ability to exert bidirectional control over spine morphology, largely dictated by its activation state. This bimodal regulation allows for fine-tuning of synaptic structure in response to neuronal activity.[1][2]

Activation of NMDA receptors is a key trigger for activity-dependent spine remodeling and has been shown to induce the activation of Rap1 in cortical neurons.[1][2] The subsequent morphological changes are primarily mediated by the downstream Rap1 effector, AF-6 (also known as afadin) , a PDZ domain-containing scaffolding protein.[1][2]

-

Active Rap1 (Rap1-GTP): When activated, Rap1-GTP recruits AF-6 to the synaptic plasma membrane. This interaction is believed to promote rearrangements of the actin cytoskeleton, resulting in the elongation of the spine neck and the formation of thin, immature spines . Functionally, these thin spines induced by Rap1 activation are associated with a reduced content of AMPA receptors, suggesting a role in decreasing synaptic strength or priming the synapse for future plasticity.[1][2]

-

Inactive Rap1 (Rap1-GDP): In the absence of Rap1 activation, or upon its inactivation by Rap-GTPase activating proteins (RapGAPs), AF-6 dissociates from the membrane. This state is correlated with spine head enlargement and the formation of mature, mushroom-shaped spines . These larger spines are enriched with AMPA receptors, indicative of a stronger, more stable synaptic connection.[1][2]

Signaling Pathway: Bimodal Regulation of Spine Morphology by Rap1

Caption: Rap1's bimodal control over dendritic spine morphology.

Quantitative Data on C3G/Rap1 and Spine Morphology

Several studies have quantified the effects of manipulating the C3G/Rap1 pathway on dendritic spine characteristics. The following tables summarize key findings.

Table 1: Effects of Rap1 Overexpression on Spine Density and Subtype

| Brain Region | Manipulation | Total Spine Density | Thin Spines | Stubby Spines | Mushroom Spines | Reference(s) |

| Medial Prefrontal Cortex (mPFC) | HSV-Rap1-GFP Overexpression | ↓ (p = 0.0498) | No change | No change | ↓ (p = 0.044) | [9] |

| Hippocampus (CA3) | HSV-Rap1-GFP Overexpression | No significant change | ↓ (p = 0.0189) | No change | No change | [10] |

Table 2: Effects of Rap1 Overexpression on Spine Head Diameter

| Brain Region | Manipulation | Total Spine Head Diameter (Distribution) | Stubby Spine Head Diameter (Distribution) | Reference(s) |

| Medial Prefrontal Cortex (mPFC) | HSV-Rap1-GFP Overexpression | Leftward shift (smaller heads) (p < 0.0001) | Leftward shift (smaller heads) (p = 0.0178) | [9] |

Table 3: Effects of Modulating CaMKIIα-Rap1 Signaling on Spine Density

| Brain Region | Manipulation | Spine Density (relative to control) | Reference(s) |

| Hippocampus (slice) | CaMKIIα Knock-in (leads to reduced Rap1 activity) | ↑ (at specific developmental stages) | [11] |

Note: These tables represent a summary of findings from specific experimental contexts. The effects of the C3G/Rap1 pathway can be highly dependent on the neuronal cell type, developmental stage, and brain region.

Key Experimental Protocols

Investigating the C3G/Rap1 pathway's role in spine morphogenesis requires a combination of molecular biology, cell culture, and advanced imaging techniques.

5.1. Primary Neuronal Culture and Transfection

-

Protocol:

-

Dissect hippocampi or cortices from embryonic day 18 (E18) rat or mouse pups.

-

Dissociate tissue using enzymatic digestion (e.g., with trypsin or papain) followed by mechanical trituration.

-

Plate dissociated neurons onto poly-D-lysine-coated glass coverslips in a defined neurobasal medium supplemented with B27 and Glutamax.

-

At 10-14 days in vitro (DIV), transfect neurons using calcium phosphate (B84403) precipitation or lipid-based reagents (e.g., Lipofectamine).

-

Co-transfect a plasmid encoding a fluorescent protein (e.g., GFP, mCherry) to visualize neuronal morphology along with plasmids expressing wild-type, constitutively active (e.g., Rap1V12), or dominant-negative versions of C3G or Rap1.

-

-

Purpose: To create an in vitro system to manipulate the C3G/Rap1 pathway in individual neurons and observe the effects on dendritic spine morphology.[1][5][12]

5.2. Confocal Microscopy and Spine Analysis

-

Protocol:

-

At 3-7 days post-transfection, fix the cultured neurons with 4% paraformaldehyde.

-

Mount coverslips onto glass slides.

-

Acquire Z-stack images of dendrites from transfected neurons using a laser-scanning confocal microscope with a high-magnification (e.g., 63x) oil-immersion objective.

-

Use image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris) to reconstruct dendritic segments in 3D.

-

Quantify spine density (number of spines per unit length of dendrite).

-

Measure morphological parameters such as spine length and head diameter.

-

Classify spines into subtypes (thin, mushroom, stubby) based on established morphological criteria (e.g., length-to-head-width ratio).

-

-

Purpose: To obtain high-resolution images for the quantitative analysis of dendritic spine density and morphology.[9][10]

5.3. Rap1 Activation (Pull-Down) Assay

-

Protocol:

-

Lyse cultured neurons or brain tissue homogenates under non-denaturing conditions.

-

Incubate a portion of the cell lysate with a GST-fusion protein corresponding to the RalGDS-Rap binding domain (RBD), which specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically bound to glutathione-agarose beads.

-

After incubation, wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by SDS-PAGE and Western blotting using a Rap1-specific antibody.

-

Analyze a portion of the initial lysate (input) to determine the total amount of Rap1 protein.

-

The amount of pulled-down Rap1 relative to the total Rap1 in the input reflects the level of Rap1 activation.

-

-

Purpose: To biochemically measure the activation state of Rap1 in response to specific stimuli or genetic manipulations.[13][14][15]

Workflow: Experimental Investigation of Rap1 on Spine Morphology

Caption: A typical workflow for studying Rap1's role in spines.

Conclusion and Therapeutic Implications

The C3G/Rap1 signaling pathway is a sophisticated and potent regulator of dendritic spine morphology. Its bimodal action, capable of promoting both spine elongation and spine enlargement, places it at a critical nexus of synaptic plasticity. The evidence clearly demonstrates that dysregulation of this pathway can lead to significant alterations in spine density and structure, which are known to be associated with cognitive deficits.[9][10] A thorough understanding of this cascade, from the upstream activators of C3G to the downstream effectors of Rap1 like AF-6, provides a valuable framework for identifying novel therapeutic targets. For drug development professionals, modulating the activity of C3G, Rap1, or their interacting partners could offer a promising strategy to correct the aberrant spine pathologies observed in a range of neurological and psychiatric disorders, potentially restoring synaptic function and ameliorating cognitive symptoms. Future research focusing on the cell-type and context-specific regulation of this pathway will be essential for developing targeted and effective interventions.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Activity-dependent dendritic spine structural plasticity is regulated by small GTPase Rap1 and its target AF-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C3G regulates the size of the cerebral cortex neural precursor population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cortical dendrite development by Rap1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Requirement for C3G‐dependent Rap1 activation for cell adhesion and embryogenesis | The EMBO Journal [link.springer.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Stress-mediated dysregulation of the Rap1 small GTPase impairs hippocampal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental stage-dependent regulation of spine formation by calcium-calmodulin-dependent protein kinase IIα and Rap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Dendritic Spine Morphogenesis by Insulin Receptor Substrate 53, a Downstream Effector of Rac1 and Cdc42 Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Requirement for C3G-dependent Rap1 activation for cell adhesion and embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crk proteins activate the Rap1 guanine nucleotide exchange factor C3G by segregated adaptor-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Requirement for C3G‐dependent Rap1 activation for cell adhesion and embryogenesis | The EMBO Journal [link.springer.com]

Unraveling the Neurorestorative Potential of NNZ-2591: A Technical Guide to its Preclinical Pharmacodynamics

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of NNZ-2591, a novel synthetic analogue of cyclic glycine-proline (cGP), for researchers, scientists, and drug development professionals. NNZ-2591 is emerging as a promising therapeutic candidate for a range of neurodevelopmental disorders, and this document synthesizes the key preclinical findings that form the basis of its clinical development.

Executive Summary

NNZ-2591, a synthetic analog of a naturally occurring neuropeptide derived from Insulin-like Growth Factor-1 (IGF-1), has demonstrated significant efficacy in multiple preclinical models of neurodevelopmental disorders. Its mechanism of action centers on modulating the IGF-1 signaling pathway, a critical regulator of neuronal development, synaptic plasticity, and neuroinflammation. In animal models of Fragile X syndrome, Angelman syndrome, Phelan-McDermid syndrome, and Pitt Hopkins syndrome, NNZ-2591 has been shown to reverse behavioral deficits, normalize cellular and molecular abnormalities, and restore synaptic function. This guide will detail the quantitative outcomes of these preclinical studies, outline the experimental methodologies employed, and provide visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Modulating the IGF-1 Axis

NNZ-2591's primary mechanism of action involves the regulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. IGF-1 is a crucial neurotrophic factor for brain development and function. However, its bioavailability is tightly controlled by IGF-binding proteins (IGFBPs), particularly IGFBP-3. NNZ-2591, as a synthetic analog of cyclic glycine-proline (cGP), competitively binds to IGFBP-3. This action displaces IGF-1 from the binding protein, thereby increasing the levels of free, biologically active IGF-1 that can bind to its receptor (IGF-1R) on neurons and glial cells.[1] This modulation is "state-dependent," meaning it primarily acts to correct impairments without adversely affecting normal cells.[2]

The binding of IGF-1 to its receptor triggers the activation of two key intracellular signaling cascades: the PI3K-Akt-mTOR pathway and the Ras-MAPK-ERK pathway.[2] These pathways are fundamental for:

-

Synaptic Plasticity: Regulating the formation and maturation of dendritic spines, the primary sites of excitatory synapses.

-

Neuronal Survival and Growth: Promoting cell survival and neurogenesis.

-

Reduction of Neuroinflammation: Modulating the activity of microglia, the resident immune cells of the brain.[1]

In several neurodevelopmental disorders, these signaling pathways are dysregulated. For instance, excessive phosphorylation (activation) of ERK and Akt is observed in Fragile X syndrome.[3] NNZ-2591 has been shown to normalize the activity of these pathways, thereby addressing the core molecular pathology.

Pharmacodynamics in Preclinical Models

NNZ-2591 has been evaluated in several genetic mouse models of neurodevelopmental disorders, demonstrating a broad range of positive effects on behavioral, cellular, and molecular endpoints.

Fragile X Syndrome (fmr1 Knockout Mouse Model)

In the fmr1 knockout mouse model of Fragile X syndrome, treatment with NNZ-2591 has been shown to normalize a range of pathological features.

Data Presentation

| Parameter | Model | Treatment | Outcome | p-value | Reference |

| Behavioral | fmr1 KO Mice | NNZ-2591 | Normalization of deficits in anxiety, short-term memory, long-term memory, hyperactivity, learning, species-typical behaviors, and social interaction. | <0.0001 to <0.005 | [3] |

| Cellular | fmr1 KO Mice | NNZ-2591 | Dose-dependent reduction of excess dendritic spines. | <0.005 | [3] |

| Molecular | fmr1 KO Mice | NNZ-2591 | Significant reduction in ERK phosphorylation. | <0.05 | [3] |

| fmr1 KO Mice | NNZ-2591 | Significant reduction in Akt phosphorylation. | <0.05 | [3] |

Experimental Protocols

-

Animal Model: fmr1 knockout mice, which lack the FMR1 protein and exhibit phenotypes analogous to human Fragile X syndrome.

-

Treatment Paradigm: The specific dosage and duration of treatment were not detailed in the available documents, but the effects were described as dose-dependent.

-

Behavioral Assessments: A battery of tests was used to assess anxiety, memory, hyperactivity, and social behaviors. While the specific tests were not named in the provided results, they are standard assays in preclinical neuroscience.

-

Dendritic Spine Analysis: Quantitative analysis of dendritic spine density was performed on cultured hippocampal neurons.

-

Biochemical Analysis: Western blotting was used to measure the phosphorylation state of ERK and Akt in brain tissue lysates.

Angelman Syndrome (ube3a Knockout Mouse Model)

In the ube3a knockout mouse model, which mimics the genetic basis of Angelman syndrome, NNZ-2591 treatment resulted in a comprehensive rescue of the disease phenotype.[4]

Data Presentation

| Parameter | Model | Treatment | Outcome | Reference |

| Behavioral | ube3a KO Mice | 6 weeks of NNZ-2591 | Normalization of deficits in anxiety, daily living activities, sociability, motor performance, and cognition. | [4] |

| Neurological | ube3a KO Mice | 6 weeks of NNZ-2591 | Elimination of seizures. | [4] |

Experimental Protocols

-

Animal Model: ube3a knockout mice, which lack the maternal copy of the UBE3A gene, recapitulating the genetics of Angelman syndrome.[4]

-

Treatment Paradigm: Mice were treated with NNZ-2591 for a duration of 6 weeks.[4]

-

Behavioral and Neurological Assessments: A suite of behavioral tests was employed to measure anxiety, daily living skills, social interaction, motor function, and cognitive abilities. Seizure activity was also monitored.[4]

Phelan-McDermid Syndrome (shank3 Knockout Mouse Model)

Studies in the shank3 knockout mouse model of Phelan-McDermid syndrome have demonstrated robust and dose-dependent effects of NNZ-2591.

Data Presentation

| Parameter | Model | Treatment | Outcome | Reference |

| Behavioral | shank3 KO Mice | 6 weeks of NNZ-2591 | Normalization of deficits in anxiety, repetitive behaviors, memory, learning, sensorimotor function, sociability, and daily living skills. | [5] |

| Neurological | shank3 KO Mice | 6 weeks of NNZ-2591 | 83% reduction in seizure susceptibility. | [2] |

| Cellular | shank3 KO Mice | 6 weeks of NNZ-2591 | Normalization of abnormal dendritic spine length. | [2] |

| Molecular | shank3 KO Mice | 6 weeks of NNZ-2591 | Normalization of excess activated ERK protein (pERK). | [2] |

| shank3 KO Mice | 6 weeks of NNZ-2591 | Normalization of depressed IGF-1 levels. | [2] |

Experimental Protocols

-

Animal Model: shank3 knockout mice, which have a deletion in the SHANK3 gene, a key genetic factor in Phelan-McDermid syndrome.[5]

-

Treatment Paradigm: A dose-ranging study was conducted with four escalating doses of NNZ-2591 administered for 6 weeks. An optimal dose was identified that produced maximal efficacy.[5]

-

Behavioral and Neurological Assessments: A comprehensive battery of eight behavioral tests was used, along with monitoring of audiogenic seizure incidence.[5]

-

Cellular and Molecular Analysis: Post-mortem brain tissue was analyzed to assess dendritic spine morphology, levels of phosphorylated ERK, and IGF-1 concentrations.[2]

Pitt Hopkins Syndrome (tcf4 Mutation Mouse Model)

In a mouse model with a mutation in the tcf4 gene, which is causative for Pitt Hopkins syndrome, NNZ-2591 demonstrated complete reversal of the behavioral phenotype.[6]

Data Presentation

| Parameter | Model | Treatment | Outcome | Reference |

| Behavioral | tcf4 Mutation Mice | 6 weeks of NNZ-2591 | Normalization of deficits in hyperactivity, daily living, learning and memory, sociability, motor performance, and stereotypy. | [6] |

Experimental Protocols

-

Animal Model: Mice with a heterozygous mutation in the Tcf4 gene, modeling Pitt Hopkins syndrome.[6]

-

Treatment Paradigm: Animals were treated with NNZ-2591 for a period of 6 weeks.[6]

-

Behavioral Assessments: A range of behavioral tests was conducted to evaluate hyperactivity, daily living skills, cognitive function, social behavior, motor abilities, and repetitive behaviors.[6]

Conclusion

The preclinical data for NNZ-2591 provide a strong rationale for its continued development as a therapeutic for a range of neurodevelopmental disorders. Its novel mechanism of action, which involves the modulation of the central IGF-1 signaling pathway, appears to address the underlying synaptic and cellular dysfunctions common to these conditions. The consistent and robust efficacy observed across multiple, genetically distinct animal models underscores the potential of NNZ-2591 to provide a broad-spectrum therapeutic benefit. Further clinical investigation is warranted to translate these promising preclinical findings into meaningful clinical outcomes for patients.

References

- 1. Science Behind Neuren's Products | Neuren Pharmaceuticals [neurenpharma.com]

- 2. pmsf.org [pmsf.org]

- 3. neurenpharma.com [neurenpharma.com]

- 4. bioshares.com.au [bioshares.com.au]

- 5. neurenpharma.com [neurenpharma.com]

- 6. Neuren’s NNZ-2591 meets phase II endpoints in Pitt Hopkins syndrome | BioWorld [bioworld.com]

Ercanetide and the Blood-Brain Barrier: A Technical Guide to Permeability and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercanetide (NNZ-2591), a synthetic analog of the endogenous neuropeptide cyclic glycine-proline (cGP), is a promising therapeutic candidate for a range of neurodevelopmental disorders, including Angelman syndrome, Phelan-McDermid syndrome, and Pitt Hopkins syndrome. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and underlying mechanisms related to the BBB permeability of this compound. Preclinical evidence demonstrates that this compound penetrates the BBB, achieving brain tissue concentrations comparable to those in the blood. The primary mechanism of action for this compound is believed to be the modulation of the Insulin-Like Growth Factor-1 (IGF-1) pathway, a critical signaling cascade for neural development and function. This document consolidates quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes the key signaling pathways to provide a thorough resource for researchers in the field.

Introduction